

# N'-(4-Chlorophenyl)acetohydrazide chemical structure and properties

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## Compound of Interest

Compound Name: N'-(4-Chlorophenyl)acetohydrazide

CAS No.: 6947-29-1

Cat. No.: B8757135

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## Executive Summary

**N'-(4-Chlorophenyl)acetohydrazide** (CAS: 6947-29-1) represents a critical "privileged scaffold" in medicinal chemistry.[1] Structurally characterized by an acetohydrazide backbone substituted at the

-terminus with a 4-chlorophenyl moiety, this molecule serves as a pivotal intermediate in the synthesis of bioactive heterocycles, particularly pyrazoles and indoles.

This guide addresses a common nomenclature ambiguity in the field, distinguishing the target molecule from its isomer, 2-(4-chlorophenyl)acetohydrazide. It provides a validated synthesis protocol, structural characterization data, and a strategic overview of its utility in fragment-based drug discovery (FBDD).[1]

## Molecular Architecture & Physicochemical Profile[1][2]

### 1.1 Structural Identity & Nomenclature Clarity

Critical Note: Researchers frequently confuse two isomers due to similar naming conventions.  
[1]

- Target Molecule (This Guide): **N'-(4-Chlorophenyl)acetohydrazide** (also known as 1-Acetyl-2-(4-chlorophenyl)hydrazine).[1][2] The acetyl group is attached to the hydrazine core, which

is itself attached to the phenyl ring.

- Isomer B (Distinction): 2-(4-Chlorophenyl)acetohydrazide.[1] In this isomer, the hydrazine is attached to a phenylacetic acid backbone.[1]

Table 1: Chemical Identity

Property	Specification
IUPAC Name	-(4-Chlorophenyl)acetohydrazide
CAS Number	6947-29-1
Molecular Formula	
Molecular Weight	184.62 g/mol
SMILES	<chem>CC(=O)NNC1=CC=C(Cl)C=C1</chem>
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

## 1.2 Electronic & Steric Properties

The 4-chloro substituent exerts a dual effect:

- Lipophilicity ( ): Increases logP compared to the unsubstituted phenylhydrazide, enhancing membrane permeability for biological assays.[1]
- Metabolic Stability: The chlorine atom at the para position blocks metabolic hydroxylation (a common clearance route for phenyl rings), extending the half-life of derivative drugs.[1]

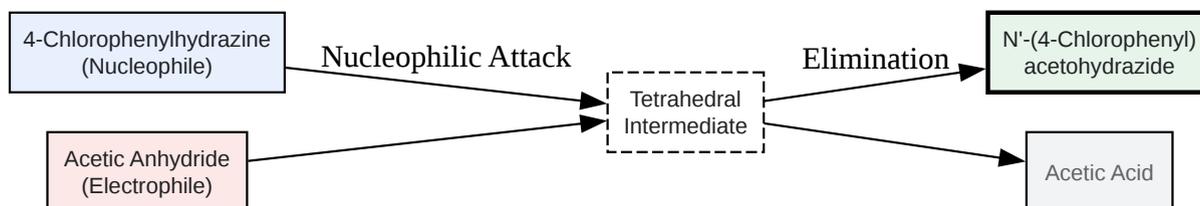
## Synthetic Pathways & Process Chemistry[1][2][8]

The synthesis of **N'-(4-Chlorophenyl)acetohydrazide** relies on the selective acetylation of the more nucleophilic nitrogen in the hydrazine chain.

## 2.1 Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1] The terminal nitrogen (

) of 4-chlorophenylhydrazine is less nucleophilic than the internal nitrogen due to the electron-withdrawing nature of the phenyl ring (via resonance). However, under controlled conditions with acetic anhydride, the mono-acetylated product is favored.[1]



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Figure 1: Synthetic pathway via nucleophilic acyl substitution.

## 2.2 Validated Experimental Protocol

Objective: Synthesis of **N'-(4-Chlorophenyl)acetohydrazide** (10 mmol scale).

Reagents:

- 4-Chlorophenylhydrazine Hydrochloride (1.79 g, 10 mmol)
- Acetic Anhydride (1.2 eq, 1.22 g)[1]
- Sodium Acetate (anhydrous, 1.2 eq) - Acts as an HCl scavenger
- Solvent: Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

- Preparation: In a 100 mL round-bottom flask, suspend 4-chlorophenylhydrazine hydrochloride and sodium acetate in ethanol. Stir for 10 minutes at room temperature to liberate the free hydrazine base.

- Addition: Cool the solution to 0°C (ice bath). Add acetic anhydride dropwise over 15 minutes. Control: Maintain temperature <5°C to prevent di-acetylation.[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[1]
- Workup: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form immediately.[1]
- Purification: Filter the solid under vacuum. Wash with cold water ( mL) to remove acetic acid/salt byproducts.[1] Recrystallize from Ethanol/Water (9:1) if necessary.[1][3]
- Yield Expectation: 85-92%.

## Structural Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Table 2: Spectroscopic Data Profile

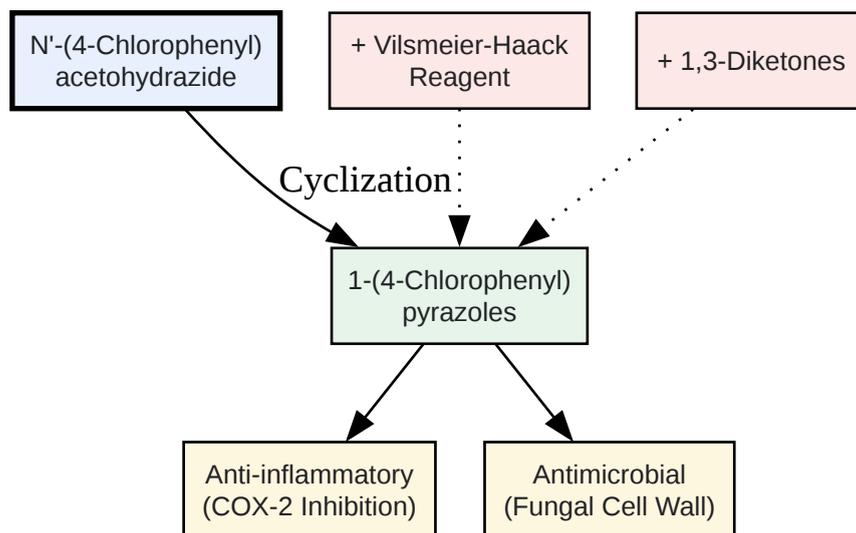
Technique	Expected Signal	Interpretation
NMR (DMSO- )	2.05 (s, 3H)	Methyl group of the acetyl moiety ( ).[1]
6.80 (d, 2H, Hz)	Aromatic protons ortho to hydrazine.[1]	
7.25 (d, 2H, Hz)	Aromatic protons meta to hydrazine (deshielded by Cl). [1]	
7.90 (s, 1H), 9.80 (s, 1H)	Hydrazide NH protons (exchangeable with ).[1]	
IR Spectroscopy	1660-1690	Amide I band ( stretch).[1]
3200-3300	stretching (broad).[1]	
Mass Spectrometry	185	Characteristic chlorine isotope pattern ( ratio for and ).[1]

## Pharmacophore Analysis & Biological Potential[1][9]

**N'-(4-Chlorophenyl)acetohydrazide** is rarely the final drug; rather, it is a pharmacophore scaffold.[1] Its biological utility is derived from its ability to undergo cyclization into nitrogen-rich heterocycles.[1]

## 4.1 Pathway to Bioactive Heterocycles (Pyrazoles)

The most significant application of this molecule is its conversion into 1-(4-chlorophenyl)pyrazoles.[1] This structural motif is found in COX-2 inhibitors (e.g., Celecoxib analogs) and agrochemical fungicides.[1]



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Figure 2: Transformation of the acetohydrazide scaffold into bioactive pyrazoles.

## 4.2 Known Biological Activities[1][4]

- Antimicrobial: The hydrazide linker ( ) acts as a hydrogen bond donor/acceptor, capable of binding to bacterial enzyme pockets. [1] The 4-Cl group enhances penetration through the lipid bilayer of Gram-negative bacteria. [1]
- Antioxidant: Hydrazide derivatives have shown radical scavenging activity, although less potent than ascorbic acid.[1]

## Safety & Handling (MSDS Summary)

Hazard Class: Irritant / Potential Genotoxin.[1]

- H302: Harmful if swallowed.[1][3]

- H317: May cause an allergic skin reaction.[1]
- Precaution: Hydrazine derivatives can be precursors to nitrosamines.[1] Avoid contact with strong oxidizing agents.[1]
- PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly when handling the free hydrazine starting material.[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 456734, 2-(4-Chlorophenyl)acetohydrazide. [Link] (Note: PubChem lists the isomer; use this for physical property comparison and safety data).[1]
- Organic Syntheses. Regioselective Synthesis of Pyrazoles from Hydrazines. [Link] (Validates the reactivity of phenylhydrazines in heterocycle formation).

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## Sources

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